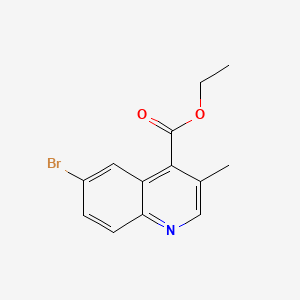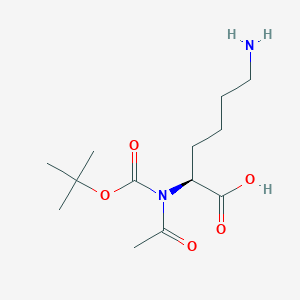![molecular formula C13H7BrN2O2S B13458916 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid is an organic compound that features a bromine atom, a cyanopyridine moiety, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-cyanopyridine-2-thiol: This intermediate can be synthesized by reacting 2-chloropyridine-5-carbonitrile with thiourea under basic conditions.
Coupling Reaction: The 5-cyanopyridine-2-thiol is then coupled with 4-bromo-2-iodobenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiol group in the cyanopyridine moiety can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-cyanopyridine: Shares the cyanopyridine moiety but lacks the benzoic acid group.
2-Bromo-5-fluoropyridine: Similar structure but with a fluorine atom instead of the cyanopyridine moiety.
Uniqueness
4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Propriétés
Formule moléculaire |
C13H7BrN2O2S |
|---|---|
Poids moléculaire |
335.18 g/mol |
Nom IUPAC |
4-bromo-2-(5-cyanopyridin-2-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H7BrN2O2S/c14-9-2-3-10(13(17)18)11(5-9)19-12-4-1-8(6-15)7-16-12/h1-5,7H,(H,17,18) |
Clé InChI |
LVFXAUJIPRQXCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)SC2=NC=C(C=C2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)
![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)


![5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)
![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)

![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)


![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
